molecular formula C12H10O4 B8426888 Methyl 3,7-dihydroxy-naphthalene-2-carboxylate

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate

Cat. No.: B8426888
M. Wt: 218.20 g/mol
InChI Key: SXEMHNUCWJFSSD-UHFFFAOYSA-N
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Description

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is an organic compound derived from 3,7-Dihydroxy-2-naphthoic acid It is characterized by the presence of two hydroxyl groups and a methyl ester group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can be synthesized by esterification of 3,7-Dihydroxy-2-naphthoic acid. The typical method involves reacting 3,7-Dihydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 3,7-Dihydroxy-2-naphthylmethanol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,7-dihydroxy-naphthalene-2-carboxylate involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes such as O-methyltransferases, which catalyze the methylation of hydroxyl groups. This interaction can modulate various biological pathways and lead to the formation of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-naphthoic acid
  • 6-Hydroxy-2-naphthoic acid
  • 1,4-Dihydroxy-2-naphthoic acid
  • 2-Hydroxy-1-naphthoic acid

Uniqueness

Methyl 3,7-dihydroxy-naphthalene-2-carboxylate is unique due to the specific positioning of its hydroxyl groups and the presence of a methyl ester group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 3,7-dihydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,13-14H,1H3

InChI Key

SXEMHNUCWJFSSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C=CC(=CC2=C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,7-dihydroxynaphthalene-2-carboxylic acid (4.0 g, 19.6 mmol) in MeOH (80 mL) is added thionyl chloride (10 mL, 136 mmol) and it is stirred at RT for 48 h. The solvent is removed and purified to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

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